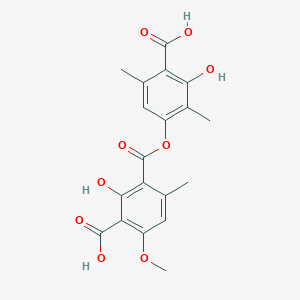
Squamatic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Squamatic acid is a carbonyl compound.
Scientific Research Applications
Biochemical Weathering
Squamatic acid, extracted from the lichen Cladonia squamosa, has been identified as an agent capable of chelating iron in solution. This property suggests its potential role in the biochemical weathering of rocks. The study by Williams and Rudolph (1974) in "Mycologia" highlights this aspect, comparing the chelation ability of squamatic acid to that of other fungi isolated from the same sandstone surfaces (Williams & Rudolph, 1974).
Antimicrobial Activity
In a study published in "Natural Product Research", squamatic acid, obtained from the thallus of Cladonia uncialis, was tested for antimicrobial activities against various bacterial strains. While squamatic acid was found to be inactive against certain strains, this research adds to the understanding of the antimicrobial properties of compounds isolated from lichens (Studzińska-Sroka et al., 2015).
Applications in Bioorganic Research
Shinada, Isida, and Ohfune (2007) reviewed the applications of squaric acid, a related compound, in bioorganic fields. They describe the physicochemical properties of squaric acid, including its strong acidity and metal chelating ability, and its use as a carboxylic acid mimic in medicinal chemistry and as a chromophore in material science. This review, appearing in the "Journal of Synthetic Organic Chemistry Japan", highlights the importance of squaric acid and its derivatives in various scientific fields (Shinada, Isida, & Ohfune, 2007).
Supramolecular Chemistry Applications
Marchetti et al. (2019) discussed the versatility of squaramides, derived from squaric acid, in a variety of chemical research applications. Published in "Chem", this review covers the use of squaramides in self-assembly, organocatalysis, molecular recognition, medicinal chemistry, and bioconjugation, demonstrating the wide range of applications for squaric acid derivatives (Marchetti et al., 2019).
properties
Molecular Formula |
C19H18O9 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
4-(3-carboxy-2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid |
InChI |
InChI=1S/C19H18O9/c1-7-5-10(9(3)15(20)12(7)17(22)23)28-19(26)13-8(2)6-11(27-4)14(16(13)21)18(24)25/h5-6,20-21H,1-4H3,(H,22,23)(H,24,25) |
InChI Key |
WCWYEXBIRSSVGF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C(=O)O)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C(=O)O)O |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)O)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



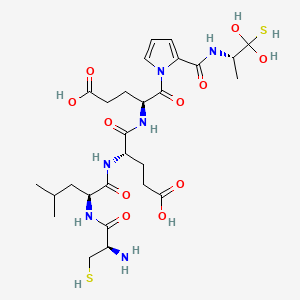
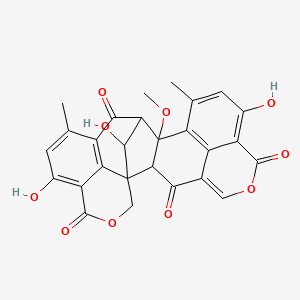

![4-ethoxy-N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]benzenesulfonamide](/img/structure/B1238499.png)


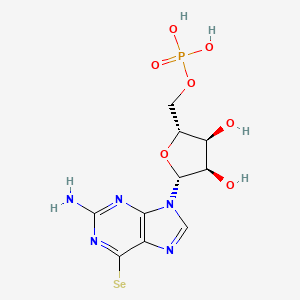


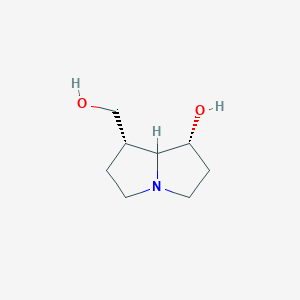

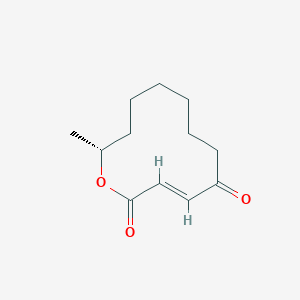
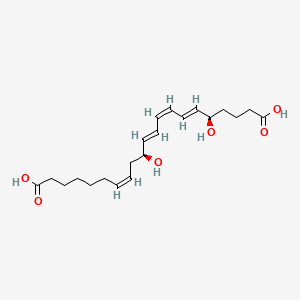
![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,4S)-4,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1238516.png)